(E)-1,3-Hexadiene, 4-methyl-
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Overview
Description
(E)-1,3-Hexadiene, 4-methyl- is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. The “E” designation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1,3-Hexadiene, 4-methyl- can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, (E)-1,3-Hexadiene, 4-methyl- can be produced through catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from alkanes using a catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Hexadiene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: It can be reduced to form alkanes using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine are added to the double bonds.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
(E)-1,3-Hexadiene, 4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1,3-Hexadiene, 4-methyl- in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form alkanes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Hexene, 4-methyl-
- (E)-2-Pentene, 4-methyl-
Uniqueness
(E)-1,3-Hexadiene, 4-methyl- is unique due to its specific arrangement of double bonds and the presence of a methyl group at the 4-position. This configuration allows it to participate in a variety of chemical reactions that are not possible with similar compounds lacking this specific structure.
Properties
CAS No. |
4842-93-7 |
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Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(3E)-4-methylhexa-1,3-diene |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4,6H,1,5H2,2-3H3/b7-6+ |
InChI Key |
AGDLFOKHPDHOPH-VOTSOKGWSA-N |
Isomeric SMILES |
CC/C(=C/C=C)/C |
Canonical SMILES |
CCC(=CC=C)C |
Origin of Product |
United States |
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